

ALRT1550: A Technical Overview of a Potent Retinoic Acid Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ALRT1550, also known as LGD1550, is a synthetic retinoid that emerged from discovery programs as a highly potent and selective agonist for retinoic acid receptors (RARs). This document provides a detailed technical guide on the discovery and preclinical development of **ALRT1550**, summarizing key quantitative data, experimental methodologies, and associated signaling pathways. Despite early promise in preclinical cancer models and entry into Phase I/II clinical trials for acute chemotherapy, the clinical development of **ALRT1550** appears to have been discontinued, as there is no publicly available data from these trials.

Core Discovery and Mechanism of Action

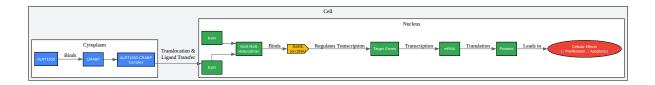
ALRT1550 was identified as a novel retinoid with a strong affinity and selective activation profile for retinoic acid receptors (RARs) over retinoid X receptors (RXRs). Its chemical name is (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid. The primary mechanism of action of **ALRT1550** is centered on its function as an RAR agonist.

Signaling Pathway

Upon entering the cell, **ALRT1550** binds to cytoplasmic retinoic acid-binding proteins and is transported to the nucleus. In the nucleus, it binds to RARs, which are ligand-activated transcription factors. RARs form heterodimers with RXRs, and this complex then binds to



specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis, leading to the observed anti-tumor effects.



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Figure 1: ALRT1550 Signaling Pathway.

Preclinical Data

The preclinical development of **ALRT1550** demonstrated its potential as an anti-cancer agent, particularly in oral squamous cell carcinoma.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies.

Parameter	Receptor Subtype	Dissociation Constant (Kd)	
Receptor Binding Affinity	Retinoic Acid Receptors (RARs)	~1-4 nM	
Retinoid X Receptors (RXRs)	~270-556 nM		

Table 1: Receptor Binding Affinity of ALRT1550.



Cell Line	Assay Type	IC50
In Vitro Efficacy	UMSCC-22B (Human Oral Squamous Carcinoma)	Cell Proliferation Assay

Table 2: In Vitro Antiproliferative Activity of ALRT1550.

Model	Treatment	Dose Range	Tumor Growth Inhibition	Therapeutic Index
In Vivo Efficacy	Nude mice with UMSCC-22B xenografts	Daily oral administration (5 days/week)	3-75 μg/kg	Up to 89%
Nude mice with established UMSCC-22B xenografts (~100 mm³)	30 μg/kg	72 ± 3%	Not Reported	

Table 3: In Vivo Antitumor Activity of **ALRT1550**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Retinoid Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of **ALRT1550** for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).

Methodology:

- Receptor Preparation: Full-length human RAR and RXR subtypes were expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.
- Radioligand: A tritiated retinoid with known high affinity for the receptors (e.g., [³H]-all-transretinoic acid for RARs) was used.



- · Competition Binding Assay:
 - A constant concentration of the purified receptor and the radioligand were incubated in a reaction buffer.
 - Increasing concentrations of unlabeled ALRT1550 were added to compete with the radioligand for binding to the receptor.
 - The reaction was allowed to reach equilibrium.
- Separation of Bound and Free Ligand: The receptor-ligand complexes were separated from the unbound radioligand using a method such as filtration through glass fiber filters.
- Quantification: The amount of bound radioactivity on the filters was measured using liquid scintillation counting.
- Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of ALRT1550 that inhibits 50% of the specific binding of the radioligand). The Kd was then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assay

Objective: To determine the concentration-dependent inhibitory effect of **ALRT1550** on the proliferation of human oral squamous carcinoma cells.

Methodology:

- Cell Culture: UMSCC-22B cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of **ALRT1550** or a vehicle control (e.g., DMSO).
- Incubation: The cells were incubated for a specified period (e.g., 72 hours).



- Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT
 (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is
 reduced by metabolically active cells to a purple formazan product.
- Quantification: The formazan product was solubilized, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance values were normalized to the vehicle control, and the IC50 value was determined by plotting the percentage of cell growth inhibition against the log of the ALRT1550 concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of orally administered **ALRT1550** in a nude mouse model of human oral squamous carcinoma.

Methodology:

- Animal Model: Athymic nude mice were used as the host for the tumor xenografts.
- Tumor Cell Implantation: UMSCC-22B cells were harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of each mouse.
- Treatment Initiation:
 - Tumor Growth Inhibition Study: Treatment with ALRT1550 or vehicle control began 3 days after tumor cell implantation.
 - Established Tumor Study: Treatment was initiated once the tumors reached a palpable size (e.g., ~100 mm³).
- Drug Administration: ALRT1550 was administered orally, daily, for 5 days a week for the duration of the study.
- Tumor Measurement: Tumor dimensions were measured regularly (e.g., twice weekly) using calipers, and tumor volume was calculated using the formula: (length × width²)/2.

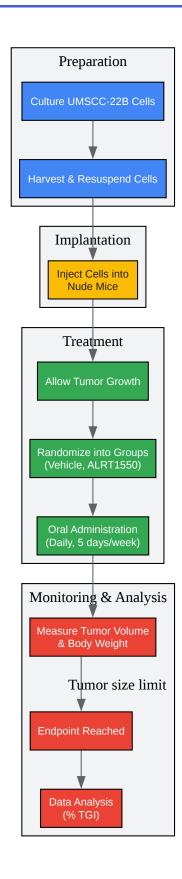






- Monitoring: The body weight and general health of the mice were monitored throughout the study to assess toxicity.
- Endpoint: The study was terminated when the tumors in the control group reached a predetermined size, and the final tumor volumes and weights were recorded.
- Data Analysis: The mean tumor volumes of the treated groups were compared to the vehicle control group to determine the percentage of tumor growth inhibition.





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